![molecular formula C30H46O4 B12379978 Nimbocinone](/img/structure/B12379978.png)
Nimbocinone
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Overview
Description
Nimbocinone is a natural compound isolated from the neem tree (Azadirachta indica). It belongs to the class of triterpenoids and exhibits various biological activities, including antidiabetic properties . The neem tree has been used in traditional medicine for centuries, and its extracts contain numerous bioactive compounds with diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nimbocinone involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of specific triterpenoid precursors under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction from neem tree parts, followed by purification processes. The extraction involves using solvents like ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions
Nimbocinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
Anticancer Properties
1. Mechanisms of Action:
Nimbocinone exhibits several mechanisms that contribute to its anticancer effects:
- Induction of Apoptosis: this compound has been shown to trigger apoptosis in cancer cells by activating caspases and modulating key proteins involved in cell survival, such as Bcl-2 and survivin .
- Inhibition of Cell Proliferation: Studies indicate that this compound effectively inhibits the proliferation of various cancer cell lines, including colorectal cancer cells, by disrupting the cell cycle and reducing the expression of cyclins and cyclin-dependent kinases .
- Suppression of Inflammation: The compound modulates inflammatory pathways by inhibiting nuclear factor-kappa B (NF-κB) activation, which is crucial for tumorigenesis in colorectal cancer .
2. In Vitro Studies:
In vitro experiments have demonstrated that this compound can significantly reduce the viability of cancer cells at low concentrations. For instance:
- Colorectal Cancer Cells: this compound inhibited the growth of HCT-116 and HT-29 cell lines with half-maximal inhibitory concentrations (IC50) observed as low as 2 μM .
- Breast Cancer Cells: It also impaired the proliferation of triple-negative breast cancer cells by inducing apoptosis and stabilizing tumor suppressor proteins like p21 .
3. In Vivo Studies:
Animal models have further validated the anticancer efficacy of this compound:
- Xenograft Models: In xenograft studies using nude mice, this compound administration resulted in significant tumor volume reduction in colorectal cancer models, showcasing a dose-dependent response .
Potential Therapeutic Applications
1. Chemoprevention:
this compound's ability to inhibit carcinogenesis suggests its potential as a chemopreventive agent. It has shown promise in reducing tumor incidence in preclinical models, indicating its role in preventing cancer development .
2. Targeted Protein Degradation:
Recent studies have explored this compound's role in targeted protein degradation through its interaction with E3 ubiquitin ligase RNF114. This interaction may provide a novel approach to enhance the stability of tumor suppressors and mitigate cancer progression .
Case Studies
Mechanism of Action
Nimbocinone exerts its effects through various molecular targets and pathways. It has been shown to interact with specific enzymes and receptors involved in metabolic and inflammatory pathways. For example, its antidiabetic activity is attributed to its ability to modulate glucose metabolism and insulin signaling pathways .
Comparison with Similar Compounds
Nimbocinone is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Azadirachtin: Another triterpenoid from neem with potent insecticidal properties.
Nimbin: Known for its anti-inflammatory and antimicrobial activities.
Nimbidin: Exhibits significant anti-inflammatory and antipyretic properties .
This compound stands out due to its distinct antidiabetic activity and potential therapeutic applications in various diseases .
Biological Activity
Nimbocinone, a compound derived from the neem tree (Azadirachta indica), has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antidiabetic, and antimicrobial effects. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C₃₀H₄₆O₄
- Molecular Weight : 470.68 g/mol
Anticancer Activity
This compound exhibits significant anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Research indicates that this compound inhibits the proliferation of cancer cells by modulating key signaling pathways. For instance, it affects the NF-κB pathway, which is crucial for tumor cell survival and proliferation. This compound induces apoptosis in colorectal cancer (CRC) cells by inhibiting NF-κB activation, leading to the down-regulation of tumorigenic proteins .
- Targeting Ubiquitin Ligase RNF114 : A study highlighted that this compound interacts with RNF114, an E3 ubiquitin ligase, disrupting substrate recognition and leading to stabilization of tumor suppressors like p21. This mechanism contributes to its anti-proliferative effects in breast cancer cells .
Table 1: Summary of Anticancer Mechanisms
Mechanism | Description |
---|---|
NF-κB Pathway Inhibition | Suppresses NF-κB activation and regulates tumorigenic proteins |
Apoptosis Induction | Triggers programmed cell death in cancer cells |
RNF114 Interaction | Stabilizes tumor suppressors by impairing ubiquitination |
Antidiabetic Effects
This compound also shows promise as an antidiabetic agent:
- Blood Glucose Regulation : Studies have demonstrated that this compound reduces blood glucose levels in diabetic models. In experiments with STZ-induced diabetic mice, treatment with this compound resulted in significant reductions in fasting blood glucose levels compared to control groups .
- Mechanism of Action : The antidiabetic effects are believed to be mediated through enhancement of insulin sensitivity and modulation of glucose metabolism pathways.
Table 2: Antidiabetic Effects of this compound
Effect | Observation |
---|---|
Fasting Blood Glucose Levels | Significant reduction in diabetic models |
Insulin Sensitivity | Enhanced response observed in animal studies |
Antimicrobial Properties
The antimicrobial activity of this compound has been documented extensively:
- Broad-Spectrum Activity : this compound exhibits activity against various pathogens, including bacteria and fungi. Its efficacy has been noted in treating conditions such as acne and other skin infections .
- Mechanism : The antimicrobial effects are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Table 3: Antimicrobial Efficacy
Pathogen Type | Activity Observed |
---|---|
Bacteria | Effective against Streptococcus mutans (tooth decay) |
Fungi | Inhibitory effects noted in dermatophyte infections |
Case Studies and Clinical Implications
Several case studies have explored the clinical implications of this compound:
- Anticancer Trials : Clinical trials focusing on this compound's efficacy in various cancers are underway, showcasing its potential as a therapeutic agent.
- Diabetes Management : Observational studies have reported improvements in glycemic control among patients using neem extracts containing this compound.
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(5R,9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O4/c1-18(16-31)26(33)23-15-19(17-34-23)20-9-13-30(6)22-7-8-24-27(2,3)25(32)11-12-28(24,4)21(22)10-14-29(20,30)5/h7,17-18,20-21,23-24,26,31,33H,8-16H2,1-6H3/t18-,20-,21-,23+,24-,26+,28+,29-,30+/m0/s1 |
InChI Key |
AIPJHGJDKFLPMI-WRAQZVPNSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@H]([C@H]1CC(=CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)O |
Canonical SMILES |
CC(CO)C(C1CC(=CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)O |
Origin of Product |
United States |
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